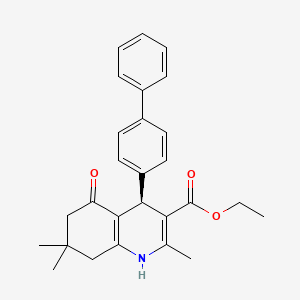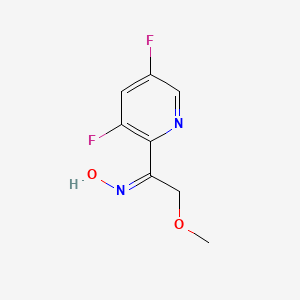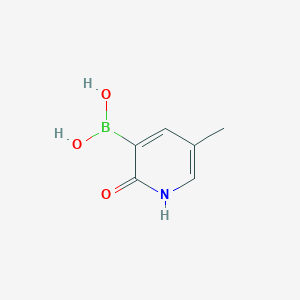![molecular formula C20H18O10 B13727178 (2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B13727178.png)
(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid is a complex organic compound known for its unique stereochemistry and potential applications in various scientific fields. This compound features two methoxybenzoyl groups attached to a butanedioic acid backbone, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid typically involves the esterification of butanedioic acid with 4-methoxybenzoic acid under specific reaction conditions. The process may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of biocatalysts, such as lipases, in an emulsion bioreactor has also been explored for the production of similar compounds . This method offers advantages in terms of selectivity and environmental sustainability.
化学反応の分析
Types of Reactions
(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzoic acid, while reduction of the ester groups can produce 2,3-bis[(4-methoxybenzyl)oxy]butanedioic acid.
科学的研究の応用
(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester groups can undergo hydrolysis to release 4-methoxybenzoic acid, which may then interact with biological pathways. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid: Similar in structure but with methyl groups instead of methoxy groups.
(2R,3S)-3-[(4-methoxyphenyl)glycidic acid methyl ester: Shares the methoxyphenyl group but differs in the overall structure.
Uniqueness
(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid is unique due to its specific stereochemistry and the presence of two methoxybenzoyl groups. This combination of features makes it a valuable compound for research and industrial applications.
特性
分子式 |
C20H18O10 |
|---|---|
分子量 |
418.3 g/mol |
IUPAC名 |
(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H18O10/c1-27-13-7-3-11(4-8-13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-5-9-14(28-2)10-6-12/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16+ |
InChIキー |
KWWCVCFQHGKOMI-IYBDPMFKSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)O[C@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O |
正規SMILES |
COC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5(4H)-Oxazolone, 4-[(2,5-difluorophenyl)methylene]-2-methyl-](/img/structure/B13727099.png)
![(S)-(R)-1-((4-((5-fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate](/img/structure/B13727104.png)
![N-[2-(2-aminoethoxy)ethyl]octadecanamide](/img/structure/B13727110.png)




![3'-(tert-Butyl)-5'-formyl-4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13727142.png)



![Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13727173.png)

![1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B13727185.png)
